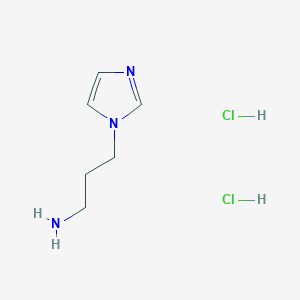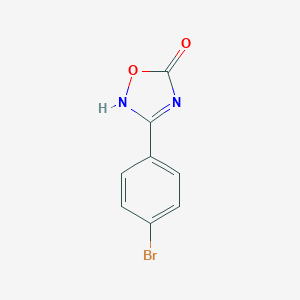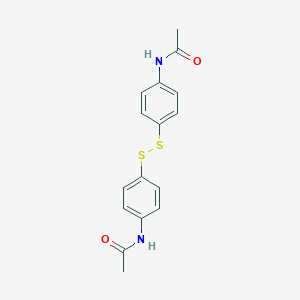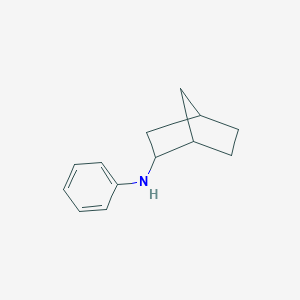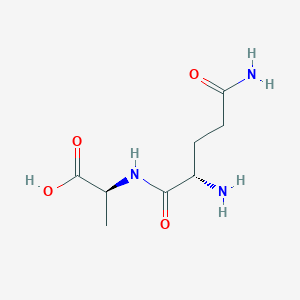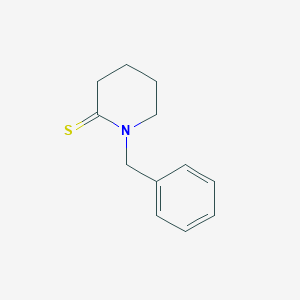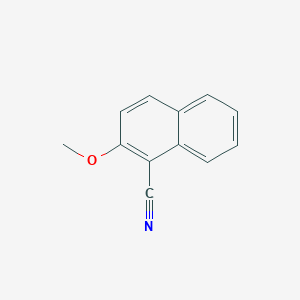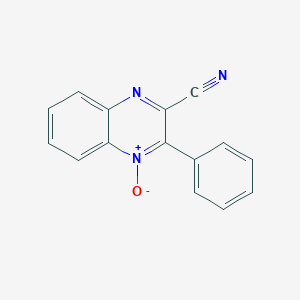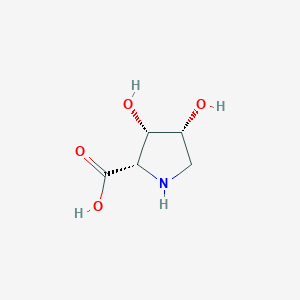
(2S,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid, also known as DHPA, is a naturally occurring compound found in various organisms, including bacteria, fungi, and plants. DHPA has been of great interest to researchers due to its unique chemical structure and potential applications in the fields of medicine and biotechnology.
Mechanism Of Action
The mechanism of action of (2S,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid is not fully understood. However, it is believed that (2S,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid exerts its effects through various signaling pathways in the body. (2S,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid has been found to interact with various enzymes and receptors, leading to changes in cellular signaling and gene expression.
Biochemical And Physiological Effects
(2S,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid has been found to have various biochemical and physiological effects on the body. For example, (2S,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. (2S,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of using (2S,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid in lab experiments is its unique chemical structure, which allows for the development of new drugs and therapies. However, there are also some limitations to using (2S,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid in lab experiments. For example, (2S,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid is not readily available in large quantities, which can make it difficult to conduct large-scale studies.
Future Directions
There are many potential future directions for research on (2S,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid. One area of interest is the development of new drugs and therapies based on (2S,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid. Researchers are also interested in investigating the potential applications of (2S,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid in biotechnology, such as the development of new biomaterials and biosensors. Additionally, there is a need for further research on the mechanism of action of (2S,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid and its effects on various signaling pathways in the body.
Synthesis Methods
(2S,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create (2S,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid from precursor molecules. Enzymatic synthesis, on the other hand, utilizes enzymes to catalyze the formation of (2S,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid from other compounds.
Scientific Research Applications
(2S,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid has been extensively studied for its potential applications in medicine and biotechnology. One of the most promising applications of (2S,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid is in the development of new drugs. (2S,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.
properties
CAS RN |
17663-44-4 |
|---|---|
Product Name |
(2S,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid |
Molecular Formula |
C5H9NO4 |
Molecular Weight |
147.13 g/mol |
IUPAC Name |
(2S,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO4/c7-2-1-6-3(4(2)8)5(9)10/h2-4,6-8H,1H2,(H,9,10)/t2-,3+,4-/m1/s1 |
InChI Key |
HWNGLKPRXKKTPK-FLRLBIABSA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@H](N1)C(=O)O)O)O |
SMILES |
C1C(C(C(N1)C(=O)O)O)O |
Canonical SMILES |
C1C(C(C(N1)C(=O)O)O)O |
synonyms |
D-Proline, 3,4-dihydroxy-, (3R,4S)-rel- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




